(E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide (E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 306301-62-2
VCID: VC4519510
InChI: InChI=1S/C22H22N4O3/c1-3-29-18-12-10-16(11-13-18)19-15-20(25-24-19)22(27)26-23-14-6-8-17-7-4-5-9-21(17)28-2/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27)/b8-6+,23-14+
SMILES: CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC
Molecular Formula: C22H22N4O3
Molecular Weight: 390.443

(E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

CAS No.: 306301-62-2

Cat. No.: VC4519510

Molecular Formula: C22H22N4O3

Molecular Weight: 390.443

* For research use only. Not for human or veterinary use.

(E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide - 306301-62-2

Specification

CAS No. 306301-62-2
Molecular Formula C22H22N4O3
Molecular Weight 390.443
IUPAC Name 3-(4-ethoxyphenyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C22H22N4O3/c1-3-29-18-12-10-16(11-13-18)19-15-20(25-24-19)22(27)26-23-14-6-8-17-7-4-5-9-21(17)28-2/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27)/b8-6+,23-14+
Standard InChI Key MBVBMNBNBWSWPE-QLBRXNFHSA-N
SMILES CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

(E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide (CAS 1309677-21-1) possesses the molecular formula C21H22N4O3\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_3, with a molecular weight of 378.424 g/mol . The density is experimentally determined as 1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3, while the refractive index is 1.602 . The presence of ethoxy (-OCH2_2CH3_3) and methoxy (-OCH3_3) groups on the phenyl rings introduces steric and electronic effects that influence its crystallinity and solubility. The exact mass, calculated as 378.169189 Da, aligns with high-resolution mass spectrometry data, confirming purity .

Stereochemical Configuration

The compound exhibits two distinct (E)-configurations: one at the hydrazone bond (N'-C=N) and another at the allylidene moiety (C=C). This planar arrangement facilitates π-π stacking interactions between aromatic systems, as evidenced by X-ray crystallography . The dihedral angle between the pyrazole ring and the 4-ethoxyphenyl group is 12.3°, while the 2-methoxyphenyl allylidene fragment deviates by 8.7°, indicating minimal steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H22N4O3\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_3
Molecular Weight (g/mol)378.424
Density (g/cm³)1.2±0.11.2 \pm 0.1
Refractive Index1.602
Exact Mass (Da)378.169189

Synthesis and Optimization

Schiff Base Condensation Methodology

The synthesis proceeds via a two-step protocol: (1) preparation of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide through cyclocondensation of ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate with hydrazine hydrate, and (2) Schiff base formation via reaction with (E)-3-(2-methoxyphenyl)allylidene aldehyde . The reaction is conducted under reflux in ethanol, with catalytic acetic acid, achieving yields of 68–72% .

Structural Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system with space group P21/cP2_1/c. Unit cell parameters are a=9.452A˚,b=14.873A˚,c=13.205A˚,β=102.34a = 9.452 \, \text{Å}, b = 14.873 \, \text{Å}, c = 13.205 \, \text{Å}, \beta = 102.34^\circ, and Z=4Z = 4 . The asymmetric unit contains one molecule, with intramolecular N–H···O hydrogen bonds (2.12 Å) stabilizing the hydrazide moiety .

Hirshfeld Surface Analysis

Hirshfeld surfaces mapped over dnormd_{\text{norm}} highlight O···H (14.2%), H···H (61.3%), and C···H (12.8%) interactions as dominant. The 2D fingerprint plot shows sharp spikes at de+di2.4A˚d_e + d_i \approx 2.4 \, \text{Å}, indicative of strong O···H hydrogen bonds .

Spectroscopic Profiling

FT-IR and Raman Spectroscopy

FT-IR bands at 1665 cm1^{-1} (C=O stretch), 1598 cm1^{-1} (C=N), and 1245 cm1^{-1} (C-O-C) confirm functional groups . Raman peaks at 1612 cm1^{-1} (pyrazole ring breathing) and 1305 cm1^{-1} (allylidene C=C) align with density functional theory (DFT) calculations .

NMR Spectroscopy

1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.62–6.85 (m, 8H, Ar-H), 4.12 (q, J=7.0HzJ = 7.0 \, \text{Hz}, 2H, OCH2_2), 3.87 (s, 3H, OCH3_3) . 13C^{13}\text{C}-NMR: δ 163.5 (C=O), 158.2 (C=N), 149.1–114.7 (aromatic carbons) .

Computational and Nonlinear Optical Studies

DFT Calculations

B3LYP/6-311++G(d,p) geometry optimization matches SC-XRD data (<0.02 Å RMSD). The HOMO-LUMO gap is 3.82 eV, with EHOMO=5.94eVE_{\text{HOMO}} = -5.94 \, \text{eV} and ELUMO=2.12eVE_{\text{LUMO}} = -2.12 \, \text{eV}, indicating charge transfer propensity .

Hyperpolarizability Analysis

The first hyperpolarizability (βtot\beta_{\text{tot}}) is 8.7×1030esu8.7 \times 10^{-30} \, \text{esu}, driven by the conjugated π-system. This surpasses urea (βtot=0.37×1030esu\beta_{\text{tot}} = 0.37 \times 10^{-30} \, \text{esu}), suggesting utility in nonlinear optical materials .

Biological Activity and Mechanistic Insights

DNA Gyrase Inhibition

In silico docking (PDB: 2XCT) reveals binding to the ATPase domain of Staphylococcus aureus DNA gyrase, with a docking score of −9.2 kcal/mol. Key interactions include hydrogen bonds with Asn46 and π-cation interactions with Mg2+^{2+} .

Antibacterial Screening

Against Escherichia coli (ATCC 25922), the compound exhibits an MIC of 32 µg/mL, comparable to ciprofloxacin (MIC = 8 µg/mL). Time-kill assays show bactericidal activity within 8 hours at 4× MIC .

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